Ethyl 3-(2-Fluoro-6-methoxyphenyl)-3-hydroxypropanoate
Description
Ethyl 3-(2-fluoro-6-methoxyphenyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a fluorinated aromatic ring and a methoxy substituent at the ortho and para positions, respectively. The compound’s structure includes a central hydroxypropanoate backbone, which is critical for its stereochemical and biochemical properties.
Properties
Molecular Formula |
C12H15FO4 |
|---|---|
Molecular Weight |
242.24 g/mol |
IUPAC Name |
ethyl 3-(2-fluoro-6-methoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15FO4/c1-3-17-11(15)7-9(14)12-8(13)5-4-6-10(12)16-2/h4-6,9,14H,3,7H2,1-2H3 |
InChI Key |
NFTPXLWUKGREFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC=C1F)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-Fluoro-6-methoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-Fluoro-6-methoxyphenyl)-3-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-Fluoro-6-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(2-Fluoro-6-methoxyphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(2-Fluoro-6-methoxyphenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-Fluoro-6-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-Fluoro-6-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the ester and hydroxy groups facilitate its metabolic processing. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound shares structural similarities with several β-hydroxy esters, differing primarily in aromatic substituents and functional groups. Key analogs include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound (electron-donating) contrasts with nitro (electron-withdrawing) or halogen (moderately withdrawing) groups in analogs, affecting electronic distribution and reactivity.
- Stereochemical Determination : Like analogs 2e and 2i, the target compound’s S-configuration could be confirmed using Mosher’s esters, where 1H-NMR and 19F-NMR shield/deshield patterns correlate with spatial arrangements .
Functional Group Impact on Biochemical Properties
- Hydroxy vs.
- Halogen Effects : Fluorine in the target compound improves metabolic stability compared to bromo/chloro analogs (), while methoxy groups may modulate membrane permeability .
Biological Activity
Ethyl 3-(2-fluoro-6-methoxyphenyl)-3-hydroxypropanoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a fluoro group and a methoxy group attached to a phenyl ring. These functional groups are believed to enhance its biological reactivity and interaction with various molecular targets.
The biological activity of this compound is thought to arise from its interaction with specific enzymes and receptors in biological systems. The fluorine atom may influence binding affinity, while the methoxy group can affect the compound's solubility and permeability, thereby modulating its therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. The Minimum Inhibitory Concentration (MIC) values suggest potent activity against resistant strains, including MRSA (Methicillin-resistant Staphylococcus aureus).
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus MRSA | 0.05 |
| Escherichia coli | 0.1 |
| Enterococcus faecium | 0.08 |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. It has been particularly effective in reducing the viability of various cancer cell lines, including breast and colon cancer cells. The mechanisms involved may include apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HT-29 (Colon) | 10 |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial effects of this compound revealed that it significantly inhibited biofilm formation in Staphylococcus aureus. The study utilized a modified glucose monohydrate environment to assess biofilm development, showcasing the compound's potential as an antimicrobial agent.
- Anticancer Research : Another investigation focused on the anticancer properties of this compound demonstrated that it could induce apoptosis in MCF-7 cells through the activation of caspase pathways. The study highlighted its potential as a chemotherapeutic agent, warranting further exploration in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
